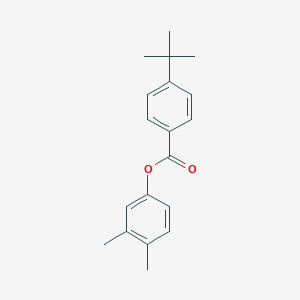

3,4-Dimethylphenyl 4-tert-butylbenzoate

Beschreibung

3,4-Dimethylphenyl 4-tert-butylbenzoate is a benzoate ester derivative featuring a 3,4-dimethylphenyl group esterified to a 4-tert-butylbenzoic acid moiety. The compound is characterized by its bulky substituents: the 3,4-dimethylphenyl group introduces steric hindrance and electron-donating methyl groups, while the 4-tert-butyl group on the benzoate moiety enhances hydrophobicity and thermal stability. Such structural attributes make it relevant in materials science, polymer stabilizers, and pharmaceutical intermediates . Its synthesis typically involves esterification of 4-tert-butylbenzoic acid with 3,4-dimethylphenol under acidic or catalytic conditions.

Eigenschaften

Molekularformel |

C19H22O2 |

|---|---|

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

(3,4-dimethylphenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C19H22O2/c1-13-6-11-17(12-14(13)2)21-18(20)15-7-9-16(10-8-15)19(3,4)5/h6-12H,1-5H3 |

InChI-Schlüssel |

KMKUKFVFSRAZHN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |

Kanonische SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Effects

The compound’s properties are influenced by substituent positioning and electronic effects. Comparisons with structurally analogous compounds reveal key differences:

- Steric Effects: The 3,4-dimethylphenyl group in the target compound creates greater steric hindrance compared to monosubstituted analogues (e.g., 4-methylphenyl derivatives), reducing reactivity in electrophilic substitutions .

- Electronic Effects : Methyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, OMe). For example, ethyl (3,4-dimethoxyphenyl)diazoacetate exhibits higher thermal stability than its methyl-substituted counterpart due to meta-methoxy’s σ-electron-withdrawing nature .

Thermal Stability

Thermogravimetric analysis (TGA) of diazoacetate derivatives (e.g., ethyl (3,4-dimethylphenyl)diazoacetate) shows that substituent electronic properties significantly influence decomposition temperatures (Tonset).

- Methyl groups provide moderate thermal stabilization, but less than methoxy or halogens.

- The 4-tert-butyl group on the benzoate moiety likely enhances thermal resistance compared to unsubstituted benzoates .

Solubility and Crystallinity

- The tert-butyl group increases lipophilicity, reducing aqueous solubility but improving compatibility with nonpolar matrices (e.g., polymers).

- In contrast, hydroxylated analogues (e.g., 2,4-di-tert-butylphenyl 3′,5′-di-tert-butyl-4′-hydroxybenzoate) exhibit even lower solubility due to additional hydrogen-bonding restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.